N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-propan-2-yloxamide
Overview
Description
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N’-propan-2-yloxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a benzenesulfonyl group and an oxamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N’-propan-2-yloxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonation reactions using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Oxamide Moiety: The oxamide moiety is attached through amidation reactions involving the piperazine derivative and isopropyl oxalyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as microwave irradiation and solid-phase synthesis can be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N’-propan-2-yloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives and sulfonamide compounds .
Scientific Research Applications
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N’-propan-2-yloxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N’-propan-2-yloxamide involves its interaction with molecular targets such as dopamine and serotonin receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and signaling pathways . This interaction is crucial for its potential therapeutic effects in treating psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides: These compounds also feature a piperazine ring and are investigated for their antipsychotic properties.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are explored for their anti-tubercular activity.
Uniqueness
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N’-propan-2-yloxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to selectively bind to dopamine and serotonin receptors sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-propan-2-yloxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4S/c1-14(2)19-17(23)16(22)18-8-9-20-10-12-21(13-11-20)26(24,25)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H,18,22)(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQIYZGJAXLCET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.